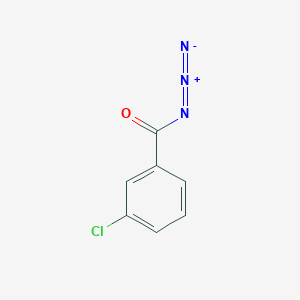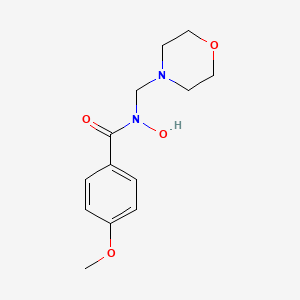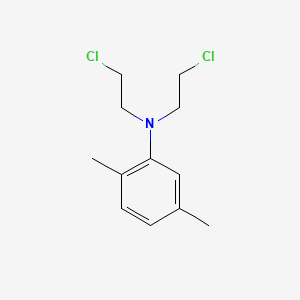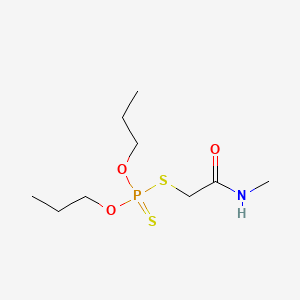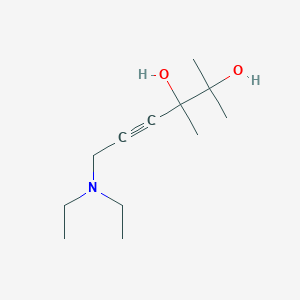
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: is an organic compound characterized by the presence of a hexyne backbone with hydroxyl groups at the second and third positions, and a diethylamino group at the sixth position. The compound also features two methyl groups at the second and third positions. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl- typically involves multiple steps:
Alkyne Formation: The initial step involves the formation of the hexyne backbone. This can be achieved through the coupling of appropriate alkyl halides using a palladium-catalyzed Sonogashira coupling reaction.
Amination: The diethylamino group is introduced via nucleophilic substitution reactions, where a suitable diethylamine derivative reacts with the intermediate compound.
Methylation: The final step involves the methylation of the second and third positions, which can be achieved using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The diethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl- depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects. The diethylamino group can enhance its ability to penetrate cell membranes, while the hydroxyl groups may facilitate interactions with biological macromolecules.
Chemical Reactivity: The alkyne and hydroxyl groups provide reactive sites for chemical transformations, enabling the compound to participate in various synthetic reactions.
類似化合物との比較
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: can be compared with other similar compounds:
4-Hexyne-2,3-diol: Lacks the diethylamino and methyl groups, resulting in different chemical and physical properties.
6-(Diethylamino)-2,3-dimethyl-4-hexanol: Similar structure but with a saturated backbone, leading to different reactivity.
2,3-Dimethyl-4-hexyne-2,3-diol: Lacks the diethylamino group, affecting its biological activity and solubility.
The uniqueness of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-
特性
CAS番号 |
38372-64-4 |
|---|---|
分子式 |
C12H23NO2 |
分子量 |
213.32 g/mol |
IUPAC名 |
6-(diethylamino)-2,3-dimethylhex-4-yne-2,3-diol |
InChI |
InChI=1S/C12H23NO2/c1-6-13(7-2)10-8-9-12(5,15)11(3,4)14/h14-15H,6-7,10H2,1-5H3 |
InChIキー |
XFGQLYPOBBAJQH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC#CC(C)(C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
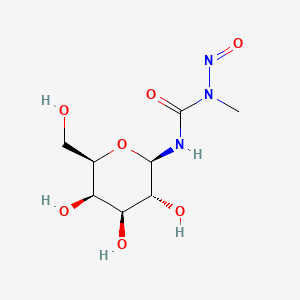
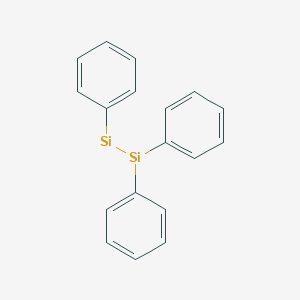
![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
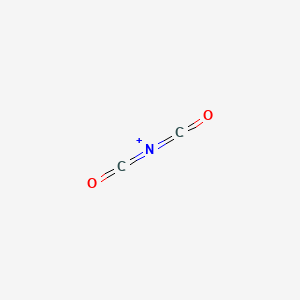
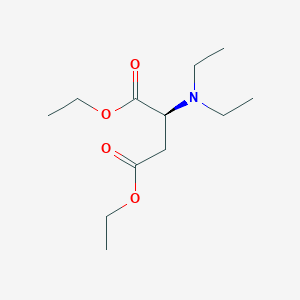
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

